(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid
Description
This compound, commonly known as Cefdinir, is a third-generation cephalosporin antibiotic with the molecular formula $ C{14}H{13}N5O5S_2 $ and a molecular weight of 395.42 g/mol . Its structure features:
- A β-lactam ring fused to a dihydrothiazine ring.
- A 3-ethenyl group at position 3, enhancing stability against β-lactamases.
- A (2Z)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetyl side chain at position 7, critical for binding to penicillin-binding proteins (PBPs) in Gram-positive and Gram-negative bacteria.
Cefdinir exhibits broad-spectrum activity against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, with oral bioavailability and minimal renal excretion adjustments .
Properties
Molecular Formula |
C14H13N5O5S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2-4,8-9,12,24H,1H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,9?,12-/m1/s1 |
InChI Key |
RJHBQGSHPAMONH-IGRUCYJXSA-N |
Isomeric SMILES |
C=CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |
Canonical SMILES |
C=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefdinir is synthesized through a multi-step process. The primary synthetic route involves the acylation of the cephalosporin intermediate with 4-bromo-3-oxobutanoyl bromide, followed by nitrosation with sodium nitrite to form the oxime . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of cefdinir often involves the use of advanced techniques such as microwave irradiation and spray drying to enhance the solubility and bioavailability of the compound . These methods are preferred due to their efficiency and ability to produce high yields of the active pharmaceutical ingredient.
Chemical Reactions Analysis
Types of Reactions
Cefdinir undergoes various chemical reactions, including:
Oxidation: Cefdinir can be oxidized under specific conditions, leading to the formation of different oxides.
Reduction: Reduction reactions can modify the functional groups present in cefdinir.
Substitution: Substitution reactions, particularly at the amino and hydroxyl groups, are common in cefdinir chemistry.
Common Reagents and Conditions
Common reagents used in cefdinir reactions include sodium nitrite for nitrosation, and various acids and bases for substitution reactions. The conditions often involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oximes, amides, and substituted derivatives of cefdinir. These products are often characterized using techniques such as infrared spectroscopy and chromatography .
Scientific Research Applications
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid
This compound is also known as:
- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-{[(2H-1,2,3-triazol-4-ylsulfanyl)methyl]sulfanyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride hydrate
- (-)-(6R,7R)-7-[2-(2-Aminothiazol-4-yl)-2(Z)-(hydroxyimino)acetamido]-3-(1H-1,2,3-triazol-4-ylsulfanylmethylsulfanyl)-3-cephem-4-carboxylic acid monohydrochloride monohydrate
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid is related to different applications, including:
- Antibiotics: This compound is related to Cefixime and Cefdinir, which are orally active, broad-spectrum, third-generation Semisynthetic Cephalosporin antibiotics . Cephalosporins are beta-lactam antibiotics .
- Risk assessment: It can be used in risk assessment to estimate the types and magnitudes of human exposure . A multi-pathway fate-and-transport analysis can also be done to determine concentrations in various media, assessing both direct and indirect exposures at sensitive locations, and to quantify exposure levels to determine cumulative and multi-pathway cancer risks .
- Material design: Large language models can accelerate reticular chemistry by guiding material design, data interpretation, and discovery .
Mechanism of Action
Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This inhibition leads to cell lysis and death of the bacteria. Cefdinir is effective against beta-lactamase-producing bacteria, making it a valuable option for treating resistant infections .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Cephalosporin Class
Cefixime
- Structure: Shares the 3-ethenyl group and a 7β-side chain but differs in the oxyimino substituent (carboxymethoxyimino instead of hydroxyimino) .
- Activity : Enhanced stability against extended-spectrum β-lactamases (ESBLs) due to the carboxymethoxy group, improving efficacy against E. coli and Klebsiella spp. .
- Pharmacokinetics : Longer half-life (~3–4 hours) compared to Cefdinir (~1.7 hours), allowing once-daily dosing .
GR-20263
- Structure: Contains a pyridiniummethyl group at position 3 and a 1-carboxy-1-methylethoxyimino side chain .
- Activity: Broader Gram-negative coverage, including Pseudomonas aeruginosa, due to the pyridinium group enhancing membrane penetration .
E1040
- Structure: Features a 5-amino-1,2,4-thiadiazol-3-yl group and a quinuclidinio moiety, with pseudopolymorphic hydration states (alpha, beta, gamma forms) .
- Stability : Anhydrous gamma-form shows superior phase stability under dehydration, critical for formulation .
Ceftiofur
Key Comparative Data
| Compound | Structural Distinction | Spectrum of Activity | Resistance Profile | Clinical Use |
|---|---|---|---|---|
| Cefdinir | Hydroxyimino side chain, 3-ethenyl | Moderate Gram-positive, limited Gram-negative | Susceptible to some ESBLs | Respiratory infections |
| Cefixime | Carboxymethoxyimino side chain | Enhanced Gram-negative (e.g., E. coli) | More stable against ESBLs | UTIs, otitis media |
| GR-20263 | Pyridiniummethyl group | Broad Gram-negative (incl. P. aeruginosa) | Resistant to AmpC β-lactamases | Hospital-acquired infections |
| E1040 | Thiadiazolyl and quinuclidinio groups | Narrow, focused on Enterobacteriaceae | Stability varies with hydration state | Under investigation |
| Ceftiofur | Furanylcarbonylthio substituent | Veterinary pathogens (e.g., Pasteurella) | Hydrolysis-prone in acidic environments | Livestock infections |
Pharmacokinetic and Stability Comparisons
- Oral Bioavailability : Cefdinir (21–25%) vs. Cefixime (40–50%) due to differences in side-chain polarity .
- Metabolism : Cefdinir undergoes minimal hepatic metabolism, whereas Ceftiofur is rapidly hydrolyzed to active metabolites .
- Stability: Cefixime’s carboxymethoxy group reduces susceptibility to enzymatic hydrolysis compared to Cefdinir’s hydroxyimino group . E1040’s gamma-form maintains crystallinity under desiccation, unlike its hydrated forms .
Research Findings and Clinical Implications
- Resistance Mechanisms: Modifications at position 7 (e.g., methoxyimino in SQ 14,359) improve β-lactamase stability, as seen in vitro against ESBL-producing organisms .
- Formulation Challenges : Pseudopolymorphism in E1040 highlights the importance of crystal form selection for drug stability .
- Ecological Impact : Ceftiofur’s veterinary use raises concerns about environmental persistence of its metabolites .
Biological Activity
The compound (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid , commonly referred to in the literature as a derivative of cephalosporin antibiotics, exhibits significant biological activities, particularly in antibacterial and potential anticancer applications. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O5S2 |
| Molecular Weight | 395.41 g/mol |
| Melting Point | >180°C (decomposes) |
| Solubility | Soluble in water |
| Density | 1.89±0.1 g/cm³ (Predicted) |
Structural Characteristics
The compound features a bicyclic structure with a thiazole moiety and a hydroxylamine group, which are crucial for its biological activity. The stereochemistry at positions 6 and 7 plays a significant role in its interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics.
Case Study: Efficacy Against Resistant Strains
A study conducted on various resistant strains of Escherichia coli and Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 0.5 µg/mL. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to traditional antibiotics, highlighting its potential as a treatment option for antibiotic-resistant infections .
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promising results in preliminary anticancer studies. It was evaluated for its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Research Findings
- Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in cancer cells at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells with rising concentrations .
- Mechanism of Action : The anticancer activity was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis rates .
Enzyme Inhibition
This compound also acts as an inhibitor of certain enzymes linked to bacterial resistance mechanisms. Specifically, it has been shown to inhibit beta-lactamase enzymes that confer resistance to beta-lactam antibiotics.
Enzyme Inhibition Studies
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this cephalosporin derivative, and how can regioselectivity be ensured during amide bond formation?
- Methodology :
- Use HATU or DCC as coupling agents for the (2Z)-hydroxyimino acetyl group to ensure regioselective amidation .
- Protect the β-lactam ring and thiazole amino group during synthesis to prevent side reactions .
- Purify intermediates via HPLC or column chromatography to isolate stereoisomers (6R,7R configuration is critical for bioactivity) .
Q. Which analytical techniques are most effective for verifying structural integrity and purity?
- Methodology :
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent positions, particularly the 3-ethenyl group and thiazole ring .
- High-resolution mass spectrometry (HR-MS) to validate molecular weight (e.g., C₁₆H₁₅N₅O₇S₂, MW 453.45) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How does the thiazole ring contribute to antibacterial activity?
- Methodology :
- The 2-amino-4-thiazolyl group enhances binding to penicillin-binding proteins (PBPs) via hydrogen bonding and hydrophobic interactions .
- Compare minimum inhibitory concentrations (MICs) against E. coli or S. aureus with/without thiazole modifications to validate its role .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (GHS Category 2) .
- Store at -20°C in anhydrous DMSO to prevent hydrolysis of the β-lactam ring .
Advanced Research Questions
Q. How can pH-dependent degradation be minimized during in vitro assays?
- Methodology :
- Conduct accelerated stability studies at pH 4–9 (37°C) to identify degradation hotspots (e.g., β-lactam ring cleavage) .
- Use phosphate-buffered saline (PBS, pH 7.4) for dissolution to maintain stability .
- Monitor degradation products via LC-MS and adjust buffer composition to stabilize the hydroxyimino group .
Q. What strategies improve resistance to β-lactamase-mediated hydrolysis?
- Methodology :
- Introduce bulky substituents (e.g., 3-ethenyl group) to sterically hinder β-lactamase access .
- Co-administer with β-lactamase inhibitors (e.g., clavulanic acid) and test synergy using checkerboard MIC assays .
- Compare hydrolysis rates with Nitrocefin , a chromogenic β-lactamase substrate, to quantify resistance .
Q. How does stereochemistry at 6R and 7R positions affect target binding?
- Methodology :
- Synthesize 6S/7S diastereomers and compare molecular docking results with PBPs to assess binding affinity .
- Validate using X-ray crystallography of the compound bound to A. baumannii PBP3 to map stereochemical interactions .
Q. How can metabolic byproducts be characterized during in vivo studies?
- Methodology :
- Administer radiolabeled compound (¹⁴C at the thiazole ring) and analyze metabolites via radio-HPLC .
- Identify hydroxylated or hydrolyzed products using LC-QTOF-MS/MS and cross-reference with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
